(R)-(+)-1,2-Epoxydodecane
Overview
Description
®-(+)-1,2-Epoxydodecane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-(+)-enantiomer refers to the specific spatial arrangement of its atoms. Epoxides are known for their reactivity and are widely used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxydodecane can be synthesized through several methods. One common approach involves the epoxidation of alkenes. For instance, 1-dodecene can be reacted with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to yield ®-(+)-1,2-Epoxydodecane. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-1,2-Epoxydodecane may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the efficiency of the epoxidation reaction. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1,2-Epoxydodecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reducing agents can convert the epoxide to an alcohol.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used under aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can react with the epoxide under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 1,2-dodecanediol.
Reduction: Formation of 1-dodecanol.
Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.
Scientific Research Applications
®-(+)-1,2-Epoxydodecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-(+)-1,2-Epoxydodecane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many chemical processes to form new bonds and create diverse chemical structures. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-1,2-Epoxydodecane: The enantiomer of ®-(+)-1,2-Epoxydodecane with opposite spatial arrangement.
1,2-Epoxyhexane: A smaller epoxide with similar reactivity but different chain length.
1,2-Epoxycyclohexane: A cyclic epoxide with different structural properties.
Uniqueness
®-(+)-1,2-Epoxydodecane is unique due to its specific chiral configuration, which can lead to different biological and chemical properties compared to its enantiomer and other epoxides. Its longer carbon chain also imparts distinct physical and chemical characteristics, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(2R)-2-decyloxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGABYXKKCLIRW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453799 | |
Record name | (R)-(+)-1,2-Epoxydodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109856-85-1 | |
Record name | (R)-(+)-1,2-Epoxydodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-1,2-Epoxydodecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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